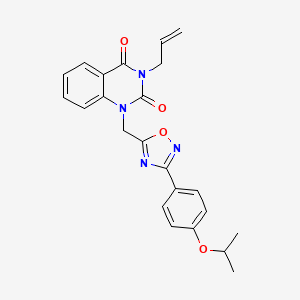

3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is an intriguing compound known for its multifaceted applications in various scientific domains. This compound combines the structural elements of quinazoline, oxadiazole, and substituted phenyl, offering a unique profile of chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione generally involves a multi-step process:

Formation of the Oxadiazole Ring: : The first step is typically the formation of the oxadiazole ring. This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Quinazoline Core Assembly: : The quinazoline core is often synthesized via cyclization reactions involving anthranilic acid derivatives.

Final Coupling: : The final step involves coupling the oxadiazole and quinazoline fragments, which may require specific conditions like catalytic amounts of palladium or other coupling agents to facilitate the formation of the target compound.

Industrial Production Methods

Scaling up to industrial production would likely involve optimizing these synthetic steps for high yield and purity, utilizing flow chemistry or batch reactors under carefully controlled conditions.

Analyse Des Réactions Chimiques

Types of Reactions

The compound undergoes various chemical reactions, including:

Oxidation: : It can undergo oxidative processes where specific functional groups are modified.

Reduction: : Reduction reactions may target specific nitrogen or oxygen atoms within the structure.

Substitution: : Nucleophilic and electrophilic substitutions are possible, particularly on the phenyl ring and the quinazoline core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (like hydrogen peroxide), reducing agents (like lithium aluminum hydride), and various nucleophiles or electrophiles depending on the specific substitution reaction. Reaction conditions typically involve solvents such as methanol, dichloromethane, or acetonitrile and temperature control ranging from ambient to reflux conditions.

Major Products Formed

The products formed depend on the specific reaction type but generally include derivatives with modified functional groups on the quinazoline or phenyl rings, enhancing or altering biological activity and reactivity.

Applications De Recherche Scientifique

The compound's diverse structure allows for broad applications in various fields:

Chemistry: : Used as a building block in organic synthesis, facilitating the development of complex molecules.

Biology: : Investigated for its potential as an enzyme inhibitor or modulator, affecting various biological pathways.

Medicine: : Explored for therapeutic potential, possibly acting as an anti-cancer, anti-inflammatory, or antimicrobial agent.

Industry: : Utilized in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The compound's mechanism of action is deeply rooted in its ability to interact with molecular targets:

Molecular Targets: : Typically targets enzymes, receptors, or nucleic acids.

Pathways Involved: : May influence pathways related to cell division, apoptosis, or metabolic processes, depending on its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Unique Aspects

Compared to other quinazoline or oxadiazole derivatives, this compound stands out due to the combined presence of these structural motifs, leading to unique reactivity and biological profiles.

Similar Compounds

Quinazoline-2,4(1H,3H)-dione derivatives: : These share the quinazoline core but differ in their substituents, leading to varied biological activities.

1,2,4-Oxadiazole derivatives: : These compounds have similar ring structures but lack the quinazoline component, influencing their chemical reactivity and applications.

This detailed analysis covers the essential aspects of 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, highlighting its preparation, reactions, applications, and unique characteristics.

Activité Biologique

The compound 3-allyl-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article provides a comprehensive review of its biological properties, including its antimicrobial, antiviral, and anticancer activities based on available literature.

Chemical Structure

The structure of the compound can be broken down into several functional groups:

- Quinazoline core : Known for various biological activities.

- Oxadiazole moiety : Often associated with antimicrobial properties.

- Allyl group : Contributes to the compound's reactivity and potential biological interactions.

Antimicrobial Activity

A study evaluating quinazoline derivatives reported that compounds similar to the target molecule exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized quinazoline derivatives were tested using the agar well diffusion method:

| Compound | Activity against Staphylococcus aureus | Activity against Escherichia coli | MIC (mg/mL) |

|---|---|---|---|

| 13 | Moderate (9 mm) | Moderate (15 mm) | 65 |

| 15 | Moderate (10–12 mm) | Moderate (75 mg/mL) | 80 |

These results indicate that the quinazoline derivatives can be effective against common bacterial strains, suggesting a promising avenue for developing new antibiotics .

Antiviral Activity

Research has shown that quinazoline derivatives can also exhibit antiviral properties. In particular, compounds derived from similar frameworks have demonstrated efficacy against various DNA viruses. For instance, a study highlighted that specific quinazoline derivatives showed potent inhibitory activity against vaccinia virus and adenovirus:

| Compound | Virus Type | EC50 (μM) |

|---|---|---|

| 24b11 | Vaccinia Virus | 1.7 |

| 24b13 | Adenovirus | 6.2 |

These values indicate that these compounds are significantly more effective than traditional antiviral drugs such as Cidofovir .

Anticancer Activity

The potential anticancer properties of quinazoline derivatives have been explored in various studies. Compounds containing the quinazoline scaffold have been reported to inhibit cancer cell proliferation through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Specific studies have indicated that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.

Case Studies

- Antiviral Screening : A high-throughput screening of a library of quinazoline derivatives identified several candidates with high antiviral activity against vaccinia and adenovirus. The mechanism of action is still under investigation but may involve interference with viral replication processes .

- Antimicrobial Efficacy : A series of synthesized quinazoline derivatives were tested against various bacterial strains. Notably, compound 13 showed broad-spectrum activity and was more effective than traditional antibiotics like ampicillin .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives often correlates with their structural features:

- Substituents on the quinazoline ring : Modifications can enhance or diminish activity.

- Presence of oxadiazole : This moiety is crucial for antimicrobial efficacy.

Preliminary SAR studies suggest that specific substitutions can lead to improved potency against targeted pathogens .

Propriétés

IUPAC Name |

1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O4/c1-4-13-26-22(28)18-7-5-6-8-19(18)27(23(26)29)14-20-24-21(25-31-20)16-9-11-17(12-10-16)30-15(2)3/h4-12,15H,1,13-14H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABTYTEXSMOQMHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.